Physicochemical properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL
Physicochemical properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL
An In-depth Technical Guide to the Physicochemical Properties of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foreword: Unveiling a Novel Chiral Building Block
(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a bromo-substituted aromatic ring, and both amino and hydroxyl functional groups, position it as a versatile scaffold for the synthesis of novel therapeutic agents. The precise understanding and control of its physicochemical properties are paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, outlines detailed protocols for their determination, and offers insights into the scientific rationale behind these experimental choices.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and core properties.
Chemical Structure and Key Identifiers
The molecular structure of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol is depicted below.
Caption: Chemical structure of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol.
Table 1: Core Chemical Properties and Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO | [1] |
| Molecular Weight | 244.13 g/mol | [1] |
| CAS Number | 1270175-81-9 | [1] |
| Chirality | (3R) | [1] |
Proposed Spectroscopic Characterization
To confirm the identity and purity of the compound, a suite of spectroscopic analyses is essential. The following are proposed methods based on the known functional groups.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons, a methine proton at the chiral center, methylene protons of the propanol chain, the amine protons, the hydroxyl proton, and the methyl protons.
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¹³C NMR: Will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
1.2.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio), providing a clear signature for the molecule.
1.2.3. Infrared (IR) Spectroscopy
IR spectroscopy will identify the key functional groups. Expected characteristic peaks include O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br stretching (in the fingerprint region).
Physicochemical Properties: A Predictive and Experimental Approach
Due to the novelty of this specific molecule, extensive experimental data is not publicly available. Therefore, this section combines predicted properties based on its structure with detailed, field-proven protocols for their experimental determination.
Solubility Profile
The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. The presence of both a lipophilic aromatic ring and polar amino and hydroxyl groups suggests that (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol will exhibit pH-dependent aqueous solubility.
Table 2: Predicted Solubility Behavior
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (acidic pH) | High | The primary amine will be protonated (R-NH₃⁺), forming a salt and increasing its interaction with water. |
| Aqueous (neutral pH) | Moderate | A balance between the polar groups and the lipophilic ring will dictate solubility. |
| Aqueous (basic pH) | Low | The amine will be in its free base form, reducing its polarity and aqueous solubility. |
| Polar Organic Solvents (e.g., Methanol, Ethanol) | High | The polar functional groups will readily interact with these solvents.[2] |
| Non-polar Organic Solvents (e.g., Hexane) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining intrinsic solubility.
Caption: Workflow for thermodynamic solubility determination.
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Preparation: Add an excess amount of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
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Quantification: Analyze the clear supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.[2]
Ionization Constant (pKa)
The pKa value dictates the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. This molecule has two ionizable groups: the primary amine (basic) and the alcohol (weakly acidic). The amine pKa will be the most physiologically relevant.
Predicted pKa:
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Amine (pKa₁): Expected to be in the range of 9-10, typical for primary amines.[2]
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Alcohol (pKa₂): Expected to be >14, and thus not significantly ionized under physiological conditions.
Experimental Protocol: Potentiometric Titration
This is a direct and accurate method for pKa determination.
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Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
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Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode. Then, back-titrate with a standardized base (e.g., NaOH).
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter influencing a drug's ability to cross biological membranes.
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LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule between an organic (e.g., octan-1-ol) and an aqueous phase.
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LogD (Distribution Coefficient): Measures the partitioning of all ionic species of the molecule at a specific pH. For this compound, LogD will be pH-dependent.
Predicted Lipophilicity:
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XLogP3-AA: A computationally predicted LogP value for a similar, non-brominated, non-methylated analogue, 3-amino-2-phenylpropan-1-ol, is 0.3.[3] The addition of a bromine and a methyl group will increase the lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD₇.₄
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Phase Preparation: Prepare a solution of the compound in a phosphate buffer at pH 7.4. Add an equal volume of n-octanol.
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Partitioning: Shake the mixture vigorously to allow for partitioning between the two phases and then allow the layers to separate completely.
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Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using HPLC-UV.
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Calculation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) affect its stability, dissolution rate, and manufacturability.
Melting Point
The melting point is a fundamental property indicating the purity and the strength of the crystal lattice.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC provides a more detailed thermal profile than a simple melting point apparatus.
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Sample Preparation: Accurately weigh a small amount (1-5 mg) of the compound into an aluminum DSC pan and seal it.
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Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
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Data Interpretation: The melting point is determined as the onset or peak of the endothermic event corresponding to melting. The enthalpy of fusion can also be calculated from the peak area.
Crystal Structure
Understanding the crystal packing can provide insights into potential polymorphism, which can have significant implications for drug development.
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of the molecule in the solid state.
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Crystal Growth: Grow single crystals of suitable quality, which can be a challenging and iterative process involving screening various solvents and crystallization conditions.
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Data Collection: Mount a single crystal on a diffractometer and irradiate it with X-rays.
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Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, providing precise bond lengths, angles, and information about intermolecular interactions such as hydrogen bonding. In the absence of single crystals, X-ray Powder Diffraction (XRPD) can be used to assess the crystallinity and identify different polymorphic forms.
Analytical Methodologies for Quantification
Robust analytical methods are essential for quality control and for supporting preclinical and clinical studies.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the workhorse for purity determination and quantification.
Table 3: Proposed Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | A generic gradient to ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection Wavelength | ~220 nm or ~270 nm | Based on the UV absorbance of the substituted benzene ring. |
| Injection Volume | 10 µL | Standard injection volume. |
Chiral Separation
As the compound is a single enantiomer, a chiral HPLC method is necessary to determine its enantiomeric purity.
Experimental Protocol: Chiral HPLC
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Column Selection: Utilize a chiral stationary phase (CSP), often based on derivatized cellulose or amylose.
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Mobile Phase: Typically a normal-phase system, such as hexane/isopropanol or hexane/ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[2]
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Method Development: Optimize the ratio of the mobile phase components to achieve baseline separation of the (R)- and (S)-enantiomers.
Conclusion and Future Directions
(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-ol presents itself as a promising and versatile building block for drug discovery. This guide has provided a comprehensive framework for its physicochemical characterization, blending predictive insights with robust, actionable experimental protocols. The successful application of these methodologies will enable researchers to build a deep understanding of this molecule, facilitating its progression from a chemical scaffold to a potential therapeutic candidate. The logical next steps involve the execution of these protocols to generate empirical data, the investigation of its metabolic stability, and the exploration of its pharmacological activity.
References
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PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol. National Institutes of Health. Retrieved March 23, 2026, from [Link][3]
